molecular formula C18H17BrN2O3 B610814 Sgc-gak-1

Sgc-gak-1

Cat. No.: B610814
M. Wt: 389.2 g/mol
InChI Key: AUOSKLDNVNGKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGC-GAK-1 (6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) is a potent, selective, and cell-active chemical probe targeting cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in membrane trafficking, neuronal development, and cancer progression . With a biochemical inhibition constant (Ki) of 3.1 nM and a dissociation constant (KD) of 1.9 nM for GAK, it exhibits >50-fold selectivity over closely related kinases like AAK1 and STK16 in vitro . Its structural features include a quinoline core substituted with bromine and trimethoxyphenyl groups, contributing to ATP-binding pocket interactions .

This compound demonstrates robust cellular activity, inhibiting GAK-dependent processes such as prostate cancer cell proliferation (IC50: ~110 nM in LNCaP and 22Rv1 cells) and neurite outgrowth in hippocampal neurons . It is often used with negative controls (SGC-GAK-1N, a methylated derivative with 100-fold reduced GAK affinity) and RIPK2 inhibitors (e.g., compound 18) to validate target specificity in complex biological systems .

Mechanism of Action

Target of Action

The primary target of Sgc-gak-1 is the Cyclin G-associated kinase (GAK) . GAK is a 160 kDa serine/threonine kinase and is a member of the numb-associated kinase (NAK) family . It plays a crucial role in various biological processes, including membrane trafficking, protein sorting, and centrosome maturation . It is also involved in neuronal development, making it a potential therapeutic target for neurodevelopmental disorders .

Mode of Action

This compound acts as a potent inhibitor of GAK by targeting its ATP-binding site . It selectively binds to GAK, reducing its function . This results in decreased neurite outgrowth and synaptogenesis, as evidenced by reduced neurite length and decreased synapse number .

Biochemical Pathways

The inhibition of GAK by this compound affects the protein phosphorylation process, an important modification in signal transduction pathways . Specifically, it decreases the phosphorylation of neurofilament 200-kDa subunits . This suggests that GAK may be involved in the regulation of neurite outgrowth and synaptogenesis, which are critical processes in neuronal development .

Pharmacokinetics

This rapid metabolism resulted in quick clearance in liver microsomes and in mice, limiting its utility in in vivo studies .

Result of Action

The inhibition of GAK by this compound leads to impaired neurite outgrowth and synaptogenesis . This is manifested as reduced neurite length and decreased synapse number in cultured neurons . These results suggest that GAK may be physiologically involved in normal neuronal development, and that decreased GAK function may be related to neurodevelopmental disorders .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other kinases. For instance, while this compound is highly selective in a kinome-wide screen, cellular engagement assays have identified receptor-interacting protein kinase 2 (RIPK2) as a collateral target . Additionally, the metabolic stability of this compound can be affected by the presence of cytochrome P450 enzymes in the liver .

Biological Activity

SGC-GAK-1 is a selective and potent inhibitor of cyclin G-associated kinase (GAK), a protein implicated in various cellular processes, including cell cycle regulation and cancer progression. This article examines the biological activity of this compound, its mechanisms of action, pharmacokinetics, and implications for therapeutic applications, particularly in prostate cancer.

Chemical Name: 6-Bromo-N-(3,4,5-trimethoxyphenyl)-4-quinolinamine
CAS Number: 2226517-76-4
Molecular Weight: 373.25 g/mol
Kd Value: 1.9 nM (high affinity for GAK)
IC50 Value: 110 nM (inhibitory concentration in live cell assays)

This compound functions as a competitive inhibitor of GAK by binding to its ATP-binding site, thus preventing substrate phosphorylation. This inhibition leads to significant biological effects:

  • Cell Cycle Arrest: In RB-deficient cells, treatment with this compound resulted in pronounced arrest at the G2/M phase of the cell cycle .
  • Apoptosis Induction: The compound has been shown to induce apoptosis in prostate cancer cell lines (e.g., 22Rv1 and LNCaP) through mechanisms involving PARP cleavage and increased phosphorylated histone H3 Ser10 levels .

Pharmacokinetics

This compound is rapidly metabolized in vivo, particularly in mouse liver microsomes, which limits its utility for prolonged studies. However, coadministration with the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) significantly enhances its plasma exposure and reduces clearance rates . This pharmacokinetic profile highlights the necessity for careful dosing strategies in experimental settings.

Prostate Cancer Studies

Research indicates that GAK expression correlates with prostate cancer progression. This compound has been utilized to explore its effects on various prostate cancer cell lines:

Cell LineAR StatusResponse to this compound
PC3NegativeLow sensitivity
DU145NegativeLow sensitivity
LNCaPPositiveModerate sensitivity
22Rv1PositiveHigh sensitivity

In studies, this compound effectively inhibited growth in AR-positive cell lines, especially those expressing AR splice variants associated with poor clinical prognosis .

Neurite Outgrowth and Synapse Formation

Beyond cancer research, this compound has also been investigated for its effects on neuronal cells. Treatment resulted in reduced neurite length and decreased synapse number, indicating potential roles in neurodevelopmental processes .

Case Study 1: In Vivo Efficacy

In a study involving healthy male C57BL/6 mice, this compound was administered at a dose of 10 mg/kg. The results indicated that while the compound had rapid clearance, pre-treatment with ABT improved its bioavailability significantly. This study underscores the importance of metabolic stability when considering GAK as a therapeutic target .

Case Study 2: Cellular Mechanisms

In vitro experiments demonstrated that siRNA knockdown of GAK mirrored the effects observed with this compound treatment, reinforcing the compound's role as a reliable chemical probe for investigating GAK biology .

Scientific Research Applications

Inhibition of Cancer Cell Viability

Research indicates that SGC-GAK-1 effectively inhibits the viability of prostate cancer cells harboring constitutively active splice variants of the androgen receptor. In a study involving multiple prostate cancer cell lines (e.g., LNCaP, 22Rv1), this compound demonstrated strong growth inhibition, particularly in AR-positive cell lines. The IC50 values for these effects were notably lower compared to control compounds, underscoring the specificity and potency of this compound against GAK .

Xenograft Models

In vivo experiments using prostate cancer xenograft models have shown that pre-treatment with cytochrome P450 inhibitors can enhance the pharmacokinetic profile of this compound, allowing for more effective target validation studies. The combination of this compound with these inhibitors resulted in improved plasma exposure and sustained activity against tumor growth .

Cellular Engagement Assays

This compound has been employed in cellular engagement assays to confirm its selectivity and efficacy as a GAK inhibitor. These assays revealed that while this compound primarily targets GAK, it also engages RIPK2 as a collateral target at higher concentrations. This information is crucial for understanding the broader implications of using this compound in research .

Kinome-Wide Screening

A kinome-wide screening demonstrated that this compound exhibits high selectivity for GAK over other kinases, with no significant binding observed within 30-fold of its KD value across a panel of over 400 human kinases . This selectivity is essential for ensuring that observed biological effects can be attributed specifically to GAK inhibition.

Pharmacokinetics and Metabolism

This compound is subject to rapid metabolism by cytochrome P450 enzymes, which can limit its effectiveness in vivo. However, studies have shown that co-administration with specific inhibitors can significantly improve its pharmacokinetic properties, allowing for more extended exposure times and enhanced efficacy .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Prostate CancerInhibits viability of AR-positive prostate cancer cells; IC50 < 100 nM
Xenograft ModelsEnhanced pharmacokinetics with cytochrome P450 inhibitors
Cellular EngagementPrimarily targets GAK; engages RIPK2 at higher concentrations
Kinase SelectivityNo significant binding to >400 kinases; high selectivity for GAK

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SGC-GAK-1, and how is its selectivity validated experimentally?

this compound is a potent inhibitor of cyclin G-associated kinase (GAK) with a Ki of 3.1 nM, demonstrating >50-fold selectivity over closely related kinases like RIPK2 in vitro . To validate selectivity, researchers employ parallel use of negative controls (e.g., SGC-GAK-1N) and orthogonal assays such as:

  • Kinase profiling panels : Testing against 468 kinases to confirm minimal off-target binding .
  • Cellular thermal shift assays (CETSA) : Monitoring thermal stabilization of GAK in drug-treated vs. control cells .
  • Phenotypic validation : Assessing growth inhibition in GAK-dependent prostate cancer models (e.g., LNCaP and 22Rv1 cells) while using AR-negative cell lines (e.g., PC3) as negative controls .

Q. How should researchers design experiments to assess this compound’s inhibitory effects in cellular models?

Key methodological considerations include:

  • Dose-response assays : Use concentrations spanning 0.1–10 µM to capture IC₅₀ values, as this compound shows efficacy in this range against AR-positive prostate cancer cells .
  • Combination with pharmacokinetic enhancers : Co-administer 1-aminobenzotriazole (ABT) to inhibit cytochrome P450 enzymes, thereby reducing this compound clearance and improving plasma exposure in murine models .
  • Morphological endpoints : For neuronal studies, quantify neurite length and synapse density via MAP2/SMI-31 staining after 7–14 days of treatment .

Advanced Research Questions

Q. How can researchers address contradictions in target identification when using proteomics platforms like CETSA-MS?

this compound’s target engagement with GAK may not always register in CETSA-MS due to:

  • Low target abundance : GAK expression levels in certain cell lines (e.g., K562) may fall below detection thresholds .
  • Lack of thermal stabilization : Some kinase inhibitors do not induce thermal shifts under standard CETSA conditions. Solutions :
  • Multi-temperature CETSA : Expand from single-temperature to 10-temperature point assays to capture subtle stabilization effects .
  • Complementary methods : Pair CETSA with cellular viability assays (e.g., CRISPR knockouts) to confirm GAK dependency .

Q. What strategies optimize this compound’s utility in vivo despite rapid clearance?

Pharmacokinetic limitations (e.g., rapid oxidation by cytochrome P450) can be mitigated via:

  • ABT co-administration : Pre-treatment with 50 mg/kg ABT 2 hours prior to this compound dosing increases plasma AUCinf by 8.5-fold .
  • Formulation adjustments : Use solvents like 5% solutol HS-15 to enhance solubility and bioavailability .
  • Dosing regimens : Split doses (e.g., 10 mg/kg twice daily) to maintain therapeutic concentrations .

Q. How should researchers integrate multi-omics data to elucidate this compound’s broader biological impact?

Advanced workflows include:

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify GAK-regulated pathways (e.g., androgen receptor signaling) .
  • Phosphoproteomics : Identify downstream phosphorylation targets (e.g., clathrin-mediated endocytosis proteins) using SILAC-based mass spectrometry .
  • Functional enrichment analysis : Tools like DAVID or GSEA to map kinase inhibition to phenotypic outcomes (e.g., impaired neurite outgrowth) .

Q. Methodological Best Practices

Q. What controls are essential for interpreting this compound’s effects in kinase studies?

  • Negative controls : SGC-GAK-1N (inactive analog) to rule out off-target effects .
  • Kinase-specific controls : RIPK2 inhibitors (e.g., compound 18) to dissect dual-target activity .
  • Vehicle controls : DMSO/solutol HS-15 formulations at equivalent concentrations .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Synthetic protocols : Follow published routes for 4-aminoquinoline derivatives, ensuring >98% purity via HPLC and NMR validation .
  • Stability testing : Store stock solutions at -80°C in DMSO, avoiding freeze-thaw cycles .

Q. Data Interpretation Challenges

Q. Why might this compound show variable efficacy across prostate cancer cell lines?

Efficacy correlates with androgen receptor (AR) status:

  • AR-positive cells (LNCaP, 22Rv1) : GAK inhibition disrupts AR splicing/activity, reducing proliferation .
  • AR-negative cells (PC3, DU145) : Minimal response highlights GAK’s context-dependent role . Validation : Perform siRNA knockdown of GAK in resistant lines to confirm mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SGC-GAK-1 vs. SGC-GAK-1N

SGC-GAK-1N (N-methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) serves as a negative control, sharing structural similarity but lacking GAK inhibitory activity. Key differences include:

  • Potency : SGC-GAK-1N has a Ki > 300 nM for GAK, compared to 3.1 nM for this compound .
  • Cellular Effects : In prostate cancer models, SGC-GAK-1N fails to inhibit cell growth or induce apoptosis markers (e.g., PARP cleavage), confirming GAK-specific effects of this compound .

This compound vs. Erlotinib/Gefitinib

Erlotinib and gefitinib, EGFR inhibitors, weakly inhibit GAK (IC50 > 1 µM) due to overlapping ATP-binding motifs. Unlike this compound, they lack selectivity and fail to recapitulate GAK-specific phenotypes in neuronal development assays .

Table 1: Selectivity Profile of this compound vs. Clinical Kinase Inhibitors

Compound GAK Ki/KD (nM) EGFR Ki (nM) Neurite Inhibition (IC50)
This compound 3.1 / 1.9 >10,000 5–40 µM (dose-dependent)
Erlotinib >1,000 0.6 No effect at 40 µM
Gefitinib >1,000 0.3 Not tested

Data sources:

Comparison with Functionally Similar Compounds

RIPK2 Inhibitors (e.g., Compound 18)

This compound unexpectedly inhibits RIPK2 (KD = 110 nM), a kinase unrelated to GAK in sequence or function. However, compound 18 (a selective RIPK2 inhibitor) is used to disentangle off-target effects:

  • Biochemical Selectivity : this compound shows 50-fold higher affinity for GAK over RIPK2 in vitro, but this gap narrows to 4-fold in cellular assays due to physiological ATP levels .
  • Cellular Utility: Co-treatment with compound 18 isolates GAK-specific phenotypes, such as androgen receptor (AR)-dependent prostate cancer growth inhibition .

Clinical Kinase Inhibitors with Off-Target GAK Activity

Drugs like bosutinib and gilteritinib exhibit unintended GAK inhibition but lack the selectivity of this compound:

  • OTS167: A pan-Aurora kinase inhibitor with stronger GAK affinity (KD = 0.8 nM) but broader kinome interactions, limiting its utility for GAK-focused studies .
  • Bosutinib : A BCR-ABL inhibitor with moderate GAK activity (IC50 = 120 nM), associated with off-target toxicity in clinical use .

Table 2: Functional Comparison with Broad-Spectrum Inhibitors

Compound Primary Target(s) GAK IC50 (nM) Selectivity vs. GAK Clinical Use
This compound GAK 3.1 >50-fold Research probe
Bosutinib BCR-ABL 120 10-fold Leukemia therapy
OTS167 Aurora kinases 0.8 <5-fold Phase II trials

Data sources:

Pharmacokinetic and In Vivo Comparisons

This compound suffers from rapid hepatic clearance (t1/2 = ~3 hours in mice), necessitating co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole, ABT) to enhance plasma exposure . In contrast, repurposed drugs like milciclib exhibit favorable PK profiles but inferior GAK selectivity.

Table 3: Pharmacokinetic Properties

Compound Half-Life (h) Oral Bioavailability Key Limitation
This compound 3 (with ABT) Low Rapid metabolism
Milciclib 8–12 High Off-target kinase activity
Gilteritinib 10–14 Moderate FDA-approved for AML

Data sources:

Disease Model Efficacy

Prostate Cancer

This compound inhibits AR-positive prostate cancer cells (LNCaP, 22Rv1) with IC50 values of 110–150 nM, while AR-negative lines (PC3, DU145) show resistance . Comparatively, bosutinib and OTS167 exhibit broader anti-proliferative effects but lack AR specificity .

Preparation Methods

Synthetic Pathway of SGC-GAK-1

The synthesis of this compound centers on the construction of a 4-anilinoquinoline scaffold, with key modifications to enhance kinase selectivity and metabolic stability. The core structure is derived from a multi-step sequence involving nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions .

Initial Synthetic Steps

The synthesis begins with 6-bromo-4-chloroquinoline as the primary building block. This intermediate undergoes nucleophilic substitution with 3,4,5-trimethoxyaniline in ethanol under reflux conditions, catalyzed by N,N-diisopropylethylamine (DIPEA) . The reaction proceeds for 18 hours, yielding 6-bromo-4-(3,4,5-trimethoxyphenylamino)quinoline with >95% purity after column chromatography .

A critical Suzuki-Miyaura cross-coupling step introduces the 1H-indazol-6-yl moiety. The brominated intermediate reacts with 1H-indazol-6-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and potassium carbonate in a dioxane/water mixture (4:1 v/v) . Microwave-assisted heating at 120°C for 30 minutes achieves 85–90% conversion, followed by recrystallization from ethyl acetate/hexanes to obtain the final product .

Optimization of Reaction Conditions

Solvent and Catalytic System

Early attempts using ethanol as the sole solvent resulted in incomplete conversion (≤70%) due to poor solubility of the boronic acid partner . Switching to a dioxane/water system with [Pd(PPh₃)₄] increased yields to 82–88%, while minimizing side reactions such as protodeboronation . Microwave irradiation further enhanced reaction efficiency by reducing decomposition pathways observed under conventional heating .

Protecting Group Strategies

The indazole nitrogen required protection during coupling to prevent undesired coordination with palladium. tert-Butoxycarbonyl (Boc) protection proved optimal, with deprotection achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature . This approach maintained the integrity of the trimethoxyphenyl group while avoiding over-acidification .

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) confirmed structural fidelity:

  • δ 8.72 (s, 1H, indazole NH)

  • δ 8.35 (d, J = 5.2 Hz, 1H, quinoline H-2)

  • δ 7.95–7.89 (m, 2H, quinoline H-5/H-7)

  • δ 6.83 (s, 2H, trimethoxyphenyl H-2/H-6)

High-resolution mass spectrometry (HRMS) matched the theoretical [M+H]⁺ of 449.1482 (observed: 449.1485) .

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) demonstrated ≥98% purity across multiple batches . Critical impurities (<0.5%) included des-bromo byproducts and residual palladium (<10 ppm) .

Scale-Up and Process Chemistry

Kilogram-Scale Production

Pilot-scale synthesis (500 g batches) utilized flow chemistry for the Suzuki coupling step to enhance heat transfer and reduce catalyst loading . Key parameters:

ParameterLab ScalePilot Scale
Reaction Volume (L)0.520
Pd Loading (mol%)2.51.2
Yield (%)8588

Transitioning from batch to continuous flow reduced processing time from 48 hours to 6 hours while maintaining impurity profiles .

Crystallization Optimization

Final recrystallization studies identified ethyl acetate/hexanes (1:3 v/v) as the optimal solvent system, producing needle-like crystals with consistent polymorphic form (Form I, PXRD confirmed) . Differential scanning calorimetry (DSC) showed a sharp melting endotherm at 218°C, confirming crystalline purity .

Negative Control Synthesis

The structurally related negative control SGC-GAK-1N (compound 14 ) was synthesized via N-methylation of the aniline nitrogen using methyl iodide in DMF with potassium carbonate . This modification disrupted critical hydrogen bonding with GAK’s hinge region, reducing binding affinity by >10,000-fold .

Quality Control Protocols

Batch release criteria included:

  • Potency : NanoBRET IC₅₀ ≤ 50 nM for GAK

  • Selectivity : ≤3 off-target hits at 1 μM in KINOMEscan®

  • Solubility : ≥100 μM in PBS (pH 7.4)

Stability studies confirmed 24-month shelf life at -20°C under argon with no detectable degradation by LCMS .

Properties

IUPAC Name

6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSKLDNVNGKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.